N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide
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Description
N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide is a useful research compound. Its molecular formula is C17H18F2N2O and its molecular weight is 304.33 g/mol. The purity is usually 95%.
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Biological Activity
N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide, a compound with a complex structure, has garnered attention in various fields of biomedical research due to its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a difluorobenzamide moiety linked to a dimethylaminophenylethyl group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on cancer cells, neuroprotection, and antimicrobial properties. Below is a summary of key findings regarding its biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that the compound induces apoptosis in several cancer cell lines by activating caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.4 | Caspase activation |
HeLa (Cervical) | 12.7 | Mitochondrial dysfunction |
A549 (Lung) | 18.9 | Inhibition of cell proliferation |
These results suggest that the compound's mechanism may involve mitochondrial pathways and the induction of oxidative stress leading to cell death.
Neuroprotective Effects
In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. For instance, it was found to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents.
Case Study:
In a study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in:
- Reduction of ROS levels by 40%
- Increase in cell viability by 30% compared to untreated controls
This indicates potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation: Induces apoptosis through intrinsic pathways.
- Mitochondrial Dysfunction: Alters mitochondrial membrane potential leading to cell death.
- Oxidative Stress Modulation: Reduces ROS levels in neuronal cells.
- Antimicrobial Properties: Disrupts bacterial membrane integrity.
Properties
Molecular Formula |
C17H18F2N2O |
---|---|
Molecular Weight |
304.33 g/mol |
IUPAC Name |
N-[(2R)-2-(dimethylamino)-2-phenylethyl]-3,5-difluorobenzamide |
InChI |
InChI=1S/C17H18F2N2O/c1-21(2)16(12-6-4-3-5-7-12)11-20-17(22)13-8-14(18)10-15(19)9-13/h3-10,16H,11H2,1-2H3,(H,20,22)/t16-/m0/s1 |
InChI Key |
SDNDFXUSMLLOMH-INIZCTEOSA-N |
Isomeric SMILES |
CN(C)[C@@H](CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC(=C1)F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.